Ethyl 4-aminobenzamidoacetate
CAS No.:
Cat. No.: VC4027535
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O3 |
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Molecular Weight | 222.24 g/mol |
IUPAC Name | ethyl 2-[(4-aminobenzoyl)amino]acetate |
Standard InChI | InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,15) |
Standard InChI Key | FZNPWCSYNNKHGK-UHFFFAOYSA-N |
SMILES | CCOC(=O)CNC(=O)C1=CC=C(C=C1)N |
Canonical SMILES | CCOC(=O)CNC(=O)C1=CC=C(C=C1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethyl 4-aminobenzamidoacetate (CHNO) consists of a benzamide backbone with an amino group (-NH) at the fourth carbon of the aromatic ring and an ethyl ester (-COOCHCH) linked via an acetamide bridge (-NHCOCH-). This configuration confers both polar and nonpolar regions, influencing solubility and reactivity .
Physicochemical Characteristics
While direct experimental data for ethyl 4-aminobenzamidoacetate are sparse, analogous compounds such as ethyl 4-aminobenzoate (benzocaine) and ethyl 4-acetamidobenzoate offer predictive benchmarks:
The compound’s insolubility in water aligns with its ester and aromatic functionalities, while its solubility in polar aprotic solvents suggests utility in synthetic organic chemistry .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of ethyl 4-aminobenzamidoacetate likely involves multi-step reactions, drawing from methodologies used for structurally related esters:
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Amination and Esterification:
Starting with 4-nitrobenzoyl chloride, a two-step process may involve:-
Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine .
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Acetylation and Esterification: Reaction with acetyl chloride followed by ethylation using ethanol and sulfuric acid .
Example reaction:
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One-Pot Synthesis:
A modified approach could utilize 4-aminobenzoic acid, reacting it with ethyl chloroacetate in the presence of a base (e.g., KCO) to form the ester linkage .
Optimization and Yield
Yields for analogous reactions, such as the synthesis of ethyl 4-acetylbenzoate, reach 92% under reflux conditions with sulfuric acid catalysis . Scalability challenges may arise from purification steps, necessitating chromatographic separation or recrystallization .
Applications in Pharmaceutical Research
Drug Intermediate
Ethyl 4-aminobenzamidoacetate serves as a precursor in the synthesis of bioactive molecules. For example:
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Local Anesthetics: Structural similarity to benzocaine (ethyl 4-aminobenzoate) suggests potential numbing properties .
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Acetylcholinesterase Inhibitors: Hybrid molecules combining benzamide and tacrine motifs show promise in Alzheimer’s disease research .
Antimicrobial Agents
Derivatives of 4-aminobenzamidoacetate exhibit antimicrobial activity, particularly against Gram-positive bacteria. The ethyl ester enhances lipid solubility, improving membrane penetration .
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